4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions can vary widely but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated hydrocarbon .
Scientific Research Applications
4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrazoles and related heterocyclic compounds, such as:
- 4-bromophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- 4-methoxyphenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate .
Uniqueness
What sets 4-chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets, while the thieno[2,3-c]pyrazole core provides a stable and versatile scaffold for further modifications .
Properties
Molecular Formula |
C19H13ClN2O2S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C19H13ClN2O2S/c1-12-16-11-17(19(23)24-15-9-7-13(20)8-10-15)25-18(16)22(21-12)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
UENUYCQLRVTPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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